molecular formula C13H7Cl2FN2S B3035346 5-(2,5-dichloro-3-thienyl)-1-(4-fluorophenyl)-1H-pyrazole CAS No. 318256-32-5

5-(2,5-dichloro-3-thienyl)-1-(4-fluorophenyl)-1H-pyrazole

Cat. No.: B3035346
CAS No.: 318256-32-5
M. Wt: 313.2 g/mol
InChI Key: FMXIDANFMCBPEN-UHFFFAOYSA-N
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Description

5-(2,5-dichloro-3-thienyl)-1-(4-fluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H7Cl2FN2S and its molecular weight is 313.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of related compounds, like 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, and their structural characterization using single crystal diffraction, revealing isostructural properties and molecular conformations (Kariuki et al., 2021).

Antibacterial Applications

  • Research on novel isoxazoline derivatives, including the synthesis of related compounds with pyrazole and thiophene groups, showed in vitro antibacterial activity against both gram-positive and gram-negative bacteria (Shah & Desai, 2007).

Molecular Docking Studies

  • A study conducted molecular docking of 3-(5-Bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline, demonstrating its potential antiviral nature and activity in non-small cell lung cancer and human collapsin response mediator protein-1 (Sathish et al., 2018).

Fluorescence Properties

  • Investigation into the fluorescence properties of pyrazoline derivatives, including studies on the effect of different solvents on fluorescence, using UV–Vis and emission spectroscopy (Ibrahim et al., 2016).

Synthesis of Anti-inflammatory Compounds

  • A study on the synthesis of thienyl-pyrazoles for potential anti-inflammatory drug applications, highlighting the effective synthesis protocol and the evaluation of compounds for in vitro inhibition of Phospholipase A2 (Kumar et al., 2018).

Properties

IUPAC Name

5-(2,5-dichlorothiophen-3-yl)-1-(4-fluorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FN2S/c14-12-7-10(13(15)19-12)11-5-6-17-18(11)9-3-1-8(16)2-4-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXIDANFMCBPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=C(SC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101197223
Record name 5-(2,5-Dichloro-3-thienyl)-1-(4-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318256-32-5
Record name 5-(2,5-Dichloro-3-thienyl)-1-(4-fluorophenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318256-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2,5-Dichloro-3-thienyl)-1-(4-fluorophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101197223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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